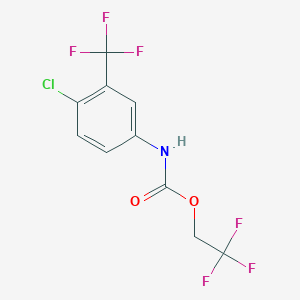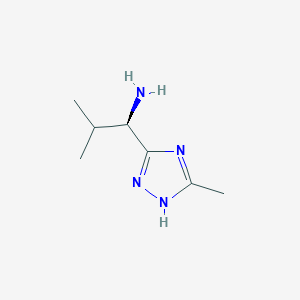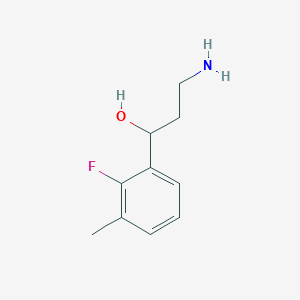![molecular formula C13H12F3NO B13196459 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including radical trifluoromethylation, which has been extensively studied due to its importance in creating compounds with trifluoromethyl groups .
Industrial Production Methods
the general approach involves the use of trifluoromethylation techniques, which are crucial for the large-scale synthesis of compounds containing trifluoromethyl groups .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Aplicaciones Científicas De Investigación
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable component in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Uniqueness
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in various applications, including pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C13H12F3NO |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile |
InChI |
InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3 |
Clave InChI |
NZQYNMBVIQXSAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


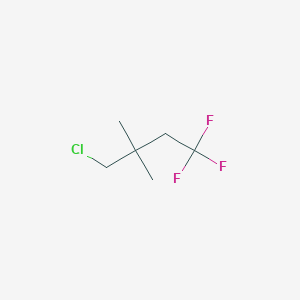
methanol](/img/structure/B13196394.png)
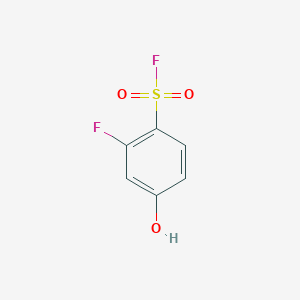
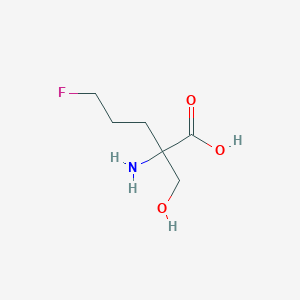
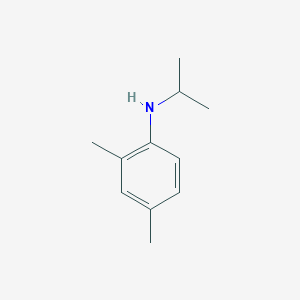
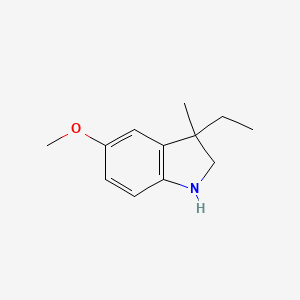

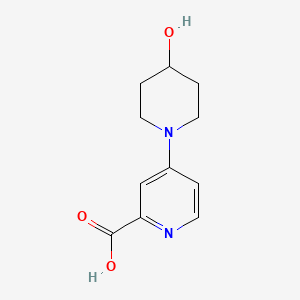
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

